4-Hydroxycarvedilol
Overview
Description
4-Hydroxycarvedilol is a metabolite of Carvedilol, a non-selective β- and α1-adrenoreceptor blocker used for the treatment of hypertension and congestive heart failure . The drug is metabolized by CYP2D6 (to 4′-OH and 5′-OH), CYP2C9 (to O-desmethyl), CYP1A2 (to 8-OH) .
Synthesis Analysis
The metabolites 4′-hydroxycarvedilol and 5′-hydroxycarvedilol have been synthesized from commercially available vanillin and isovanillin, respectively . Carvedilol forms 1:2 drug/cyclodextrin complexes with the natural β-cyclodextrin (βCD). 2-Hydroxypropyl-βCD (HPβCD) and sulfobutylether βCD (SBEβCD) have been used as complexing agents in carvedilol buccal and sustained release tablets .Molecular Structure Analysis
The molecular formula of 4-Hydroxycarvedilol is C24H26N2O5 . It has a molecular weight of 422.474 Da .Chemical Reactions Analysis
Carvedilol is reported to function as a biological antioxidant via hydrogen atom transfer from its carbazole N–H moiety to chain-propagating radicals . In both assays, carvedilol displayed negligible antioxidant activity, while the three metabolites all proved superior radical inhibitors to BHT, with radical-quenching abilities in the order 3-hydroxy- > 5′-hydroxy > 4′-hydroxycarvedilol .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Active Metabolites of Carvedilol : A study by Senthilkumar et al. (2010) reported a simple synthetic route for active metabolites of carvedilol, including 4′-hydroxycarvedilol. These metabolites exhibited high β-blockade activity, demonstrating their importance in therapeutic applications (Senthilkumar et al., 2010).
Antioxidant Properties
- Comparison of Antioxidant Properties : Malig et al. (2017) compared the antioxidant properties of carvedilol and its metabolites, including 4′-hydroxycarvedilol. The study found that the metabolites, particularly 4′-hydroxycarvedilol, exhibited superior radical-inhibiting activities compared to the parent drug, highlighting its potential as a biological antioxidant (Malig et al., 2017).
Pharmacokinetics and Liver Fibrosis
- Impact of Liver Fibrosis on Carvedilol Pharmacokinetics : El-demerdash et al. (2017) explored the antifibrotic effects of carvedilol and how liver fibrosis impacts carvedilol pharmacokinetics. The study provided evidence that carvedilol's pharmacokinetic profile is recovered in CCl4-intoxicated rats treated with carvedilol for 6 weeks, indicating its potential role in improving hepatic efficiency (El-demerdash et al., 2017).
Enhancement of Drug Solubility
- Approaches for Enhancement of Carvedilol Dissolution Rate : A study by Shete et al. (2012) investigated various approaches using chitosan and chitosan chlorhydrate to enhance the dissolution rate of carvedilol. This research is relevant to 4′-hydroxycarvedilol as it is a metabolite of carvedilol and may benefit from similar enhancement techniques (Shete et al., 2012).
properties
IUPAC Name |
4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHEORDHXCJNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404402 | |
Record name | 4'-Hydroxyphenyl Carvedilol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxycarvedilol | |
CAS RN |
142227-49-4 | |
Record name | 4-Hydroxycarvedilol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142227494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Hydroxyphenyl Carvedilol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYCARVEDILOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02L7A715Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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